molecular formula C19H25N5O2 B5545388 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B5545388
M. Wt: 355.4 g/mol
InChI Key: UPYAHJCNGXTQSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic frameworks. For example, the synthesis of 3,5-diphenyl-1H-pyrazole derivatives involves starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and further chemical modifications to introduce specific functional groups (Bruno et al., 1991). Similarly, the preparation of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde showcases a synthetic pathway for constructing complex molecules from simpler precursors (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often determined by techniques such as X-ray crystallography, revealing intricate details about the arrangement of atoms and the overall geometry. For instance, the structure determination of benzimidazole derivatives shows how molecular geometry can influence the compound's physical and chemical properties (Kumar & Radhakrishnan, 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the reactivity of pyrazole derivatives in cycloaddition reactions or their ability to undergo nucleophilic substitution highlights the versatility of these compounds in organic synthesis (Stanovnik et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies often reveal that small modifications in molecular structure can significantly affect these properties (Dzvinchuk, 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects that define the utility of these compounds in broader chemical contexts. The analysis of such properties is essential for applying these compounds in synthesis and potential applications in materials science, pharmaceuticals, and beyond (Saeed et al., 2015).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of pyrimidine and pyrazole heterocyclic compounds, highlighting their insecticidal and antibacterial potentials. The cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation leads to the formation of these compounds. Their structures were confirmed by various spectroscopic methods, and they exhibited promising biological activities (Deohate & Palaspagar, 2020).

Complexation with Palladium(II) Chloride

Studies on the complexation of palladium(II) chloride with pyrazole-based ligands, including derivatives similar to the compound , have been conducted. These complexes have been characterized by X-ray diffraction, revealing unique supramolecular arrangements. Such research elucidates the compound's potential in catalysis and material science (Palombo et al., 2019).

Antimicrobial and Anticancer Potential

The synthesis of novel azole, pyrimidine, and furan derivatives incorporating thiazolo[3,2-a]benzimidazole moiety has been reported. These compounds, through their diverse biological activities, offer insights into the compound's utility in developing new therapeutic agents with antimicrobial and anticancer properties (Farag et al., 2011).

Anti-diabetic Studies

Research into benzimidazole-pyrazoline hybrid molecules has shown significant anti-diabetic potential through α-glucosidase inhibition activity. This highlights the compound's relevance in medicinal chemistry for designing novel anti-diabetic drugs (Ibraheem et al., 2020).

Future Directions

The future directions for this compound could involve further studies to understand its biological activities and potential applications in medicine, given the known activities of benzimidazoles and pyrazoles .

properties

IUPAC Name

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-12-15(13(2)24(5)21-12)7-9-18(25)20-11-14-6-8-16-17(10-14)23(4)19(26)22(16)3/h6,8,10H,7,9,11H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYAHJCNGXTQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

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